6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Description
6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
One study focused on the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo [7.3.1.0]tridecatetraene. The compound was isolated from a product mixture resulting from the condensation of salicyl aldehyde with acetoacetic ester and methylamine. X-ray crystallography established its molecular structure, highlighting the compound's potential in structural and synthetic organic chemistry (Soldatenkov et al., 1996).
Precursor for Bioisosteric Analogs
Another study synthesized 5-hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one as a precursor for putative bioisosteric colchicine analogues. The synthesis involved Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, with the crystal structure of the benzyl-protected derivative determined by X-ray analysis. This work contributes to the field of medicinal chemistry, providing insights into the synthesis of potential therapeutic agents (Shishov et al., 2014).
Stability of Carbocations
Research on the synthesis and properties of stable carbocations related to the chemical structure has been conducted. The study synthesized extremely stable carbocations by hydride abstraction from corresponding methane derivatives, fully characterizing their properties. The findings have implications for understanding the stability and reactivity of carbocations in organic reactions (Ito et al., 1999).
properties
IUPAC Name |
6-methoxy-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-13-8-10-14(11-9-13)28(24,25)19-16-12-21(2,22(3)20(19)23)27-18-15(16)6-5-7-17(18)26-4/h5-11,16,19H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXTVLQSJFASQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-9,10-dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one |
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